molecular formula C11H15BrN2O2 B592104 tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate CAS No. 1060813-12-8

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B592104
CAS No.: 1060813-12-8
M. Wt: 287.157
InChI Key: DIMMBUVDRRUSNY-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is commonly used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate typically involves the reaction of 4-bromopyridin-2-amine with tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and a solvent like tert-butanol. The reaction is usually carried out at room temperature and stirred overnight .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The reaction conditions would need to be optimized for larger-scale production, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Chemistry: tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of potential drug candidates. Its structural features make it a valuable scaffold for developing inhibitors or modulators of biological targets .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromopyridine moiety can engage in various binding interactions, influencing the activity of the target molecules .

Comparison with Similar Compounds

Comparison: tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate is unique due to the presence of the bromine atom at the 4-position of the pyridine ring and the tert-butyl carbamate group. This structural arrangement imparts specific chemical and biological properties, making it distinct from other similar compounds. The presence of the bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(4-bromopyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMMBUVDRRUSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060813-12-8
Record name tert-Butyl N-((4-bromopyridin-2-yl)methyl)carbamate
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